2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine
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Overview
Description
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring and an ethanamine group at position 2 . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine typically involves the reaction of 3,5-dimethylpyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield . The use of high-pressure reactors and automated control systems allows for precise regulation of reaction conditions, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted ethanamine derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyridin-2-YL)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(3,5-Dimethylpyridin-2-YL)ethan-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXKTKDZZDMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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